pUL89 Endonuclease-IN-1

Antiviral drug discovery Enzyme inhibition HCMV terminase

pUL89 Endonuclease-IN-1 (Compound 13d) is a synthetic, small-molecule inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease, a metal-dependent enzyme essential for viral DNA packaging and replication. It functions by chelating divalent metal ions at the enzyme's active site, a validated mechanism for inhibiting RNase H-like viral endonucleases.

Molecular Formula C10H8N2O4S
Molecular Weight 252.25 g/mol
CAS No. 391680-92-5
Cat. No. B1496456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepUL89 Endonuclease-IN-1
CAS391680-92-5
Molecular FormulaC10H8N2O4S
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CS2)O
InChIInChI=1S/C10H8N2O4S/c1-16-10(15)6-7(13)9(14)12-8(11-6)5-3-2-4-17-5/h2-4,13H,1H3,(H,11,12,14)
InChIKeyQAIMSDCSXBBWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

pUL89 Endonuclease-IN-1 (CAS 391680-92-5): A Potent and Selective Inhibitor of HCMV pUL89 Endonuclease for Antiviral Research


pUL89 Endonuclease-IN-1 (Compound 13d) is a synthetic, small-molecule inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease, a metal-dependent enzyme essential for viral DNA packaging and replication [1]. It functions by chelating divalent metal ions at the enzyme's active site, a validated mechanism for inhibiting RNase H-like viral endonucleases [2]. This compound, with the chemical structure 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester, has a molecular weight of 252.25 and is supplied for research use only . It is a key tool for studying HCMV terminase complex function and for validating pUL89 as a therapeutic target.

Why Generic pUL89 Inhibitors Cannot Substitute for pUL89 Endonuclease-IN-1: Evidence of Chemical Scaffold-Dependent Activity


The pUL89 endonuclease is a complex metalloenzyme, and its inhibition is highly sensitive to the chemical scaffold. While multiple chemotypes, including α,γ-diketoacids and hydroxypyridonecarboxylic acids, have been reported as pUL89-C inhibitors, their potency, selectivity, and drug-like properties vary dramatically [1]. Direct substitution of pUL89 Endonuclease-IN-1 with a different in-class inhibitor, such as pUL89 Endonuclease-IN-2, is not scientifically equivalent, as a 3.4-fold difference in biochemical IC50 translates to significantly different cellular antiviral efficacy . Furthermore, even within the same dihydroxypyrimidine (DHP) chemotype, the ester subtype (to which pUL89 Endonuclease-IN-1 belongs) exhibits distinct target engagement (thermal shift) and binding mode (docking score) compared to the acid and amide subtypes, confirming that minor structural modifications profoundly impact biological performance [1].

Quantitative Differentiation of pUL89 Endonuclease-IN-1: Head-to-Head Data for Informed Procurement


Biochemical Potency: 3.4-Fold Greater Inhibition of pUL89-C Compared to the Closest Analog pUL89 Endonuclease-IN-2

pUL89 Endonuclease-IN-1 demonstrates a biochemical IC50 of 0.88 μM against the pUL89-C endonuclease, which is 3.4-fold more potent than the closely related analog pUL89 Endonuclease-IN-2 (Compound 15k, IC50 = 3.0 μM) when tested in the same enzyme inhibition assay [1]. This direct head-to-head comparison, derived from the same research program and assay conditions, provides a clear quantitative basis for selecting the more potent tool compound for target engagement studies [1].

Antiviral drug discovery Enzyme inhibition HCMV terminase

Cellular Antiviral Activity: Single-Digit Micromolar EC50 in HCMV-Infected Human Fibroblasts

In a cell-based antiviral assay using HCMV-infected human foreskin fibroblast (HFF) cells, pUL89 Endonuclease-IN-1 inhibited viral replication with an EC50 value of 14.4 μM [1]. This cellular potency is directly linked to its biochemical inhibition of pUL89-C, confirming that the compound's target engagement translates to a functional antiviral effect in a physiologically relevant cell type. The EC50 value provides a critical benchmark for comparing cellular efficacy across different inhibitor chemotypes and for designing combination antiviral studies.

Antiviral efficacy HCMV replication Cell-based assay

In Vitro ADME Profile: Excellent Solubility and Metabolic Stability Differentiate the DHP Ester Subtype

pUL89 Endonuclease-IN-1, as a representative of the dihydroxypyrimidine (DHP) methyl ester subtype, exhibits excellent aqueous solubility and high metabolic stability in in vitro ADME assays [1]. The primary research article notes that the ester subtype (13) showed good in vitro ADME properties, except for poor permeability, a characteristic that differentiates it from the acid subtype (14) which generally displayed better potency but distinct ADME behavior [1]. The compound demonstrates moderate permeability in the PAMPA assay . This solubility and stability profile is critical for reliable dosing in cell culture and for achieving consistent exposure in preliminary in vivo studies.

ADME Drug-likeness Solubility Metabolic stability

Optimal Research Applications for pUL89 Endonuclease-IN-1 Based on Verified Performance Metrics


Target Validation and Mechanistic Studies of HCMV Terminase Function

pUL89 Endonuclease-IN-1 is ideally suited for target validation studies aimed at dissecting the role of the pUL89 endonuclease in HCMV replication. Its sub-micromolar biochemical IC50 (0.88 μM) and validated cellular antiviral activity (EC50 = 14.4 μM) enable dose-dependent inhibition of viral DNA processing, confirming that the observed antiviral effects are directly attributable to pUL89-C inhibition [1]. This makes it a critical tool for studies investigating the terminase complex as a therapeutic target, including resistance profiling and combination therapy research [2].

Screening and Profiling of Novel pUL89 Inhibitors

Given its well-characterized potency and ADME profile, pUL89 Endonuclease-IN-1 serves as an essential reference compound in high-throughput screening (HTS) campaigns and secondary profiling assays for new pUL89 inhibitors. Its IC50 of 0.88 μM provides a benchmark for evaluating the potency of novel chemical series, while its moderate permeability and excellent solubility inform the design of analogs with improved drug-like properties [1]. It is also a valuable positive control in thermal shift assays (TSA) and molecular docking studies to validate target engagement of new chemical entities [1].

In Vitro Antiviral Efficacy Testing in HCMV-Infected Cell Models

The compound's demonstrated ability to inhibit HCMV replication in human fibroblast cells (HFF) with an EC50 of 14.4 μM makes it directly applicable for in vitro antiviral efficacy studies [1]. It can be used to establish dose-response relationships, investigate time-of-addition effects, and explore the potential for synergistic or antagonistic interactions with other anti-HCMV agents, such as polymerase inhibitors (e.g., Ganciclovir) or other terminase-targeting molecules (e.g., Letermovir) [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As the lead compound of the DHP methyl ester subtype, pUL89 Endonuclease-IN-1 is a foundational scaffold for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties. The primary publication explicitly notes that analogs inhibiting pUL89-C in the sub-μM range were identified from the ester subtype, and that acids showed better overall potency [1]. This compound therefore represents a critical starting point for medicinal chemists seeking to optimize the ester series or to design hybrid molecules that combine the favorable ADME properties of the ester with the enhanced potency of the acid subtype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for pUL89 Endonuclease-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.